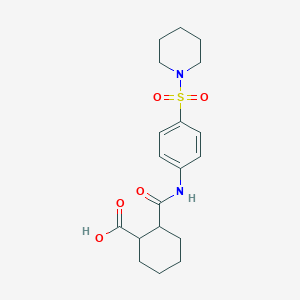![molecular formula C10H14N2OS B2796345 N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]prop-2-enamide CAS No. 1248662-65-8](/img/structure/B2796345.png)
N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]prop-2-enamide” is an organic compound that belongs to the class of 2,4,5-trisubstituted thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. They are characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, which contributes to their aromaticity . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . This property plays a significant role in drug-target protein interaction .Scientific Research Applications
Biological Effects of Acetamide and Formamide Derivatives
A comprehensive review by Kennedy (2001) on the biological effects of acetamide, formamide, and their derivatives highlights the continued commercial importance of these chemicals and the significant advancements in understanding their biological consequences over the years. This includes their environmental toxicology and the varied biological responses they elicit, reflecting both the chemistry of these materials and their usage or proposed usage in various applications (Kennedy, 2001).
Applications in Alzheimer's Disease Research
The development of amyloid imaging ligands for measuring amyloid in vivo in the brains of Alzheimer's disease patients has seen significant progress. Studies on radioligands like [18F]-FDDNP and 11C-PIB have demonstrated their utility in early detection and evaluation of new antiamyloid therapies, indicating a novel application of complex organic molecules in medical diagnostics and therapeutic evaluation (Nordberg, 2007).
Chemical Synthesis and Structural Discovery
Research on the synthesis of polyfunctional heteroaromatics, including the discovery of new rearrangements and the correction of structures originally assigned to several molecules, underlines the importance of ongoing investigations in chemical synthesis. These studies open new avenues for creating compounds with potential applications in various fields, including pharmaceuticals and materials science (Moustafa et al., 2017).
Environmental and Electrochemical Applications
The review of ionic liquids' phase behavior with aliphatic and aromatic solutes by Visak et al. (2014) and the exploration of room-temperature haloaluminate ionic liquids in electrochemical surface finishing and energy storage technology highlight the versatile applications of advanced materials in environmental science and technology. These studies suggest the potential for using complex compounds in sustainable technologies and industrial applications (Visak et al., 2014; Tsuda, Stafford, & Hussey, 2017).
Future Directions
Thiazole derivatives, including “N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]prop-2-enamide”, hold promise for future research due to their wide range of biological activities . Further studies could focus on the synthesis of new thiazole derivatives and the exploration of their potential biological activities.
properties
IUPAC Name |
N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-5-9(13)12-7(3)10-6(2)11-8(4)14-10/h5,7H,1H2,2-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXNYBHZOZTEFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(dimethyl-1,3-thiazol-5-yl)ethyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2796263.png)
![1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonamide](/img/structure/B2796266.png)


![N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2796270.png)
![4-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2796276.png)
![Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate](/img/structure/B2796277.png)
![3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2796278.png)
![4-((2-chloro-6-fluorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2796279.png)

![Ethyl 3-[(2,3-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2796282.png)

![8-(3-((4-ethoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2796284.png)
![ethyl 3-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2796285.png)